Tripropyl citrate

描述

Tripropyl citrate, also known as citric acid tripropyl ester, is an organic compound with the molecular formula C15H26O7. It is a colorless to light yellow liquid with a molecular weight of 318.37 g/mol. This compound is a derivative of citric acid, where the hydroxyl groups are esterified with propyl groups. This compound is used in various applications due to its plasticizing properties and compatibility with a wide range of polymers .

准备方法

Synthetic Routes and Reaction Conditions: Tripropyl citrate is synthesized through the esterification of citric acid with propyl alcohol. The reaction typically involves the use of a catalyst, such as sulfuric acid or a macroreticular cation exchange resin, to facilitate the esterification process. The reaction is carried out under reflux conditions, where the mixture is heated to promote the formation of the ester while removing water as a byproduct .

Industrial Production Methods: In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The use of continuous reactors and efficient separation techniques, such as distillation, ensures high yields and purity of the final product. The reaction conditions are optimized to achieve maximum conversion rates and minimize the formation of byproducts .

化学反应分析

Types of Reactions: Tripropyl citrate undergoes various chemical reactions, including hydrolysis, transesterification, and oxidation.

Common Reagents and Conditions:

Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to citric acid and propyl alcohol.

Transesterification: This reaction involves the exchange of ester groups with another alcohol, facilitated by an acid or base catalyst.

Oxidation: this compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents, leading to the formation of carboxylic acids and other oxidation products

Major Products Formed:

Hydrolysis: Citric acid and propyl alcohol.

Transesterification: New esters depending on the alcohol used.

科学研究应用

Food Industry

Tripropyl citrate is primarily utilized as a food additive, functioning as an emulsifier and stabilizer. Its properties enhance the texture and shelf-life of food products.

- Emulsification : TPC helps in stabilizing emulsions in products such as dressings and sauces, preventing separation and maintaining consistency.

- Flavoring Agent : It can also act as a flavoring agent, enhancing the sensory attributes of various food items.

Pharmaceutical Applications

In pharmaceuticals, this compound serves multiple roles:

- Plasticizer : It is commonly used as a plasticizer in the formulation of drug delivery systems, particularly in polymers used for controlled release of medications. TPC improves the flexibility and processability of polymer matrices .

- Solvent : TPC is employed as a solvent in various pharmaceutical formulations, aiding in the dissolution of active ingredients and enhancing bioavailability.

Cosmetic Industry

The cosmetic sector leverages this compound for its skin-conditioning properties:

- Emollient : TPC acts as an emollient in creams and lotions, providing moisture and improving skin texture without greasiness .

- Plasticizer : It is used in nail products to enhance flexibility and durability while preventing brittleness .

Industrial Applications

Beyond food and cosmetics, this compound finds applications in industrial processes:

- Plasticizer for Polymers : TPC is utilized as a plasticizer for biodegradable plastics, improving their mechanical properties and processing characteristics . This application is significant in developing sustainable materials that meet environmental standards.

- Adhesives and Coatings : In adhesives and coatings, TPC enhances adhesion properties while maintaining flexibility under varying conditions.

Safety and Regulatory Status

This compound has been evaluated for safety across various applications:

- Toxicological Studies : Research indicates that TPC is relatively non-toxic with low potential for skin irritation or sensitization . Long-term studies have shown no significant adverse effects when used within recommended concentrations.

- Regulatory Approval : The compound is generally recognized as safe (GRAS) by regulatory bodies for use in food products, aligning with safety standards set forth by organizations such as the FDA.

Case Study 1: Use in Biodegradable Plastics

A study highlighted the effectiveness of this compound as a plasticizer in polylactic acid (PLA) composites. The addition of TPC improved the mechanical properties significantly compared to untreated PLA, demonstrating its potential in creating eco-friendly packaging solutions .

Case Study 2: Cosmetic Formulations

In a comparative analysis of various plasticizers used in nail products, this compound was found to provide superior flexibility and resistance to chipping compared to traditional plasticizers. This case underscores its utility in enhancing product performance while ensuring consumer safety .

作用机制

The mechanism of action of tripropyl citrate primarily involves its role as a plasticizer. By incorporating into polymer matrices, it reduces intermolecular forces, increasing the flexibility and workability of the material. This effect is achieved through the interaction of the ester groups with the polymer chains, disrupting their regular arrangement and allowing for greater mobility .

相似化合物的比较

Triethyl citrate: Another ester of citric acid, where the hydroxyl groups are esterified with ethyl groups.

Tributyl citrate: Similar to tripropyl citrate but with butyl groups instead of propyl groups.

Acetyl tributyl citrate: A derivative of tributyl citrate with an additional acetyl group.

Comparison:

Triethyl citrate: Has a lower molecular weight and boiling point compared to this compound, making it more volatile and less suitable for high-temperature applications.

Tributyl citrate: Offers higher plasticizing efficiency due to the longer alkyl chains, but may have higher toxicity concerns.

Acetyl tributyl citrate: Provides enhanced plasticizing properties and stability, making it suitable for a wider range of applications

This compound stands out due to its balanced properties, offering good plasticizing efficiency, low toxicity, and compatibility with various polymers, making it a versatile choice for multiple applications.

生物活性

Tripropyl citrate (TPC) is an ester derived from citric acid, commonly used as a plasticizer and solvent in various applications, including food, pharmaceuticals, and cosmetics. Despite its widespread use, research on its biological activity remains limited. This article explores the available data on the biological effects of TPC, focusing on its pharmacokinetics, toxicity, and potential health implications based on diverse scientific sources.

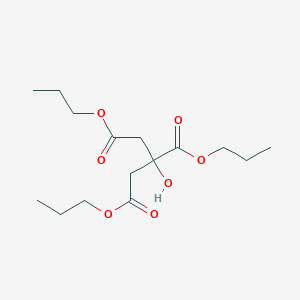

Chemical Structure and Properties

This compound is a triester of citric acid with three propyl alcohol molecules. Its chemical formula is , and it is known for its low volatility and high stability, making it suitable for various industrial applications.

Pharmacokinetics

Pharmacokinetic studies are essential for understanding how TPC interacts within biological systems. Research indicates that TPC is rapidly absorbed and metabolized in vivo. Key findings include:

- Absorption : Following oral administration, TPC shows quick absorption rates.

- Metabolism : It undergoes hydrolysis to form various metabolites, including mono- and di-propyl citrates.

- Excretion : Approximately 99% of orally administered TPC is excreted, primarily as metabolites in urine .

Toxicity Studies

Toxicological assessments are crucial for evaluating the safety of TPC. Various studies have reported on its safety profile:

- Acute Toxicity : In acute studies, TPC demonstrated low toxicity levels. For instance, no significant organ toxicity was noted in animal models after exposure to high doses .

- Chronic Exposure : Long-term studies indicated that chronic exposure to TPC does not result in significant adverse effects or carcinogenicity in rats .

- Sensitization Potential : Clinical evaluations suggest that TPC is not a sensitizer, with negative results for skin irritation tests .

Biological Effects

Research into the biological effects of TPC has revealed several important findings:

1. Impact on Metabolism

Studies have shown that TPC can influence metabolic processes. For example, exposure to TPC at varying concentrations affected glucose and lipid metabolism in diabetic mouse models. Significant changes were observed in body weight and food intake among male mice after prolonged exposure to medium and high concentrations of TPC .

2. Neurotoxicity

Recent investigations into the neurotoxic effects of TPC have raised concerns about its impact on cognitive function. In diabetic mouse models, medium to high concentrations of TPC exposure led to cognitive deficits, characterized by impaired memory performance and histopathological changes in brain tissue .

3. Oxidative Stress

TPC exposure has been associated with increased oxidative stress markers in various studies. This oxidative stress contributes to cellular damage and may exacerbate conditions such as diabetes .

Case Study 1: Neurotoxicity in Diabetic Mice

A study involving type 2 diabetic mice exposed to different concentrations of TPC (0, 2, 20, and 200 mg/kg/day) over 90 days found that higher doses led to significant cognitive deficits and alterations in brain histology. Notably, pyramidal cells in the hippocampus exhibited disorganized arrangements and signs of cellular distress after exposure to elevated levels of TPC .

Case Study 2: Metabolic Disruption

Another study highlighted the impact of TPC on glucose metabolism in diabetic mice. The results indicated that prolonged exposure to TPC resulted in disrupted glycolipid metabolism and increased oxidative stress markers, particularly affecting male subjects more severely than females .

Summary Table of Biological Activity Findings

| Aspect | Findings |

|---|---|

| Absorption | Rapid absorption following oral administration |

| Metabolism | Hydrolyzed into mono- and di-propyl citrates |

| Excretion | ~99% excreted as metabolites |

| Acute Toxicity | Low toxicity; no significant organ damage observed |

| Chronic Toxicity | No carcinogenic effects noted over long-term studies |

| Neurotoxicity | Cognitive deficits observed in diabetic models exposed to high doses |

| Oxidative Stress | Increased markers linked to cellular damage |

属性

IUPAC Name |

tripropyl 2-hydroxypropane-1,2,3-tricarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26O7/c1-4-7-20-12(16)10-15(19,14(18)22-9-6-3)11-13(17)21-8-5-2/h19H,4-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODHUFJLMXDXVRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)CC(CC(=O)OCCC)(C(=O)OCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60166499 | |

| Record name | Tripropyl citrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60166499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1587-21-9 | |

| Record name | Tripropyl citrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1587-21-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tripropyl citrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001587219 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tripropyl citrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60166499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tripropyl citrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.956 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。